5-(Azetidine-1-carbonyl)-2-methylaniline: A Privileged Scaffold in Modern Drug Discovery
5-(Azetidine-1-carbonyl)-2-methylaniline: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
In the contemporary landscape of medicinal chemistry, the transition from planar, sp2-hybridized molecules to sp3-rich, conformationally restricted scaffolds is a foundational strategy for improving clinical success rates. 5-(Azetidine-1-carbonyl)-2-methylaniline (IUPAC: (3-amino-4-methylphenyl)(azetidin-1-yl)methanone) represents a highly versatile, bifunctional building block designed specifically for this paradigm.
By integrating a nucleophilic aniline with a metabolically stable azetidine amide, this compound serves as an advanced intermediate for synthesizing targeted therapeutics, including kinase inhibitors and GPCR modulators. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility, and self-validating synthetic protocols, empowering drug development professionals to leverage this scaffold effectively.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream synthesis and its ultimate impact on the pharmacokinetic (PK) profile of the final drug candidate.
Quantitative Data Summary
The following table summarizes the core chemical identifiers and physicochemical properties of 5-(Azetidine-1-carbonyl)-2-methylaniline[1],[2]:
| Property | Value | Implication for Drug Design |
| CAS Number | 1863681-74-6 | Commercially available for scalable synthesis. |
| IUPAC Name | (3-amino-4-methylphenyl)(azetidin-1-yl)methanone | Defines the exact regiochemistry (1,3,4-substitution). |
| Molecular Formula | C11H14N2O | Efficient heavy-atom count (HAC = 14). |
| Molecular Weight | 190.25 g/mol | Low molecular weight, ideal for fragment-based growth. |
| MDL Number | MFCD32632896 | Unique database identifier for cheminformatics. |
| Structural Features | Aniline, Ortho-Methyl, Azetidine Amide | Bifunctional handle with built-in conformational control. |
Mechanistic Utility in Drug Design
The architectural logic of 5-(Azetidine-1-carbonyl)-2-methylaniline is not accidental; it is engineered to solve specific liabilities commonly encountered in lead optimization.
The Azetidine Amide: Escaping Flatland
Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery[3]. Historically, medicinal chemists utilized larger rings like piperidine or morpholine, or open-chain dialkyl amides. However, the azetidine ring offers superior advantages:
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Enhanced Metabolic Stability: The compact, strained nature of the azetidine ring reduces the likelihood of oxidative metabolism (e.g., via CYP450 enzymes) compared to larger, more flexible rings[4].
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Vector Projection: The high ring strain and sp3-rich character lock the amide bond into a rigid conformation[3]. This predictably projects the carbonyl oxygen into a specific vector, which is highly advantageous for designing precise hydrogen-bond acceptors in kinase hinge regions.
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Reduced Lipophilicity: Azetidines lower the overall logP of the molecule relative to larger saturated heterocycles, thereby improving aqueous solubility and reducing non-specific protein binding[4].
The Ortho-Methyl Aniline: Conformational Control
The aniline moiety provides a highly reactive nucleophilic handle for diversification (e.g., forming amides, ureas, or participating in Buchwald-Hartwig aminations). Crucially, the methyl group at the 2-position (ortho to the amine) exerts steric shielding . When the aniline is converted into an amide or urea, this ortho-methyl group forces the adjacent functional group out of coplanarity with the phenyl ring. This conformational lock is a proven strategy in designing highly selective kinase inhibitors (e.g., stabilizing the "DFG-out" conformation).
Figure 1: Pharmacophoric deconstruction and vector logic of 5-(Azetidine-1-carbonyl)-2-methylaniline.
Synthetic Methodologies & Self-Validating Protocols
To ensure reproducibility and trustworthiness, experimental workflows utilizing this scaffold must be designed as self-validating systems . This means every critical step contains an inherent, observable metric that confirms success before proceeding.
Protocol: Regioselective Urea Formation via Carbamate Activation
Ureas are privileged hydrogen-bond donors/acceptors. Directly reacting the aniline with an isocyanate is often problematic due to the toxicity, moisture sensitivity, and dimerization potential of isocyanates. Instead, we employ a two-step, self-validating phenyl carbamate intermediate strategy.
Causality & Rationale: Phenyl chloroformate is chosen over triphosgene because it generates a bench-stable, isolable phenyl carbamate. This prevents the formation of symmetric homoureas—a common liability when activating anilines directly.
Step 1: Formation of the Phenyl Carbamate Intermediate
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Preparation: Dissolve 5-(Azetidine-1-carbonyl)-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Base Addition: Add pyridine (1.5 eq) to act as an acid scavenger. Causality: Pyridine is preferred over aliphatic bases like triethylamine to prevent competitive side reactions with the chloroformate.
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Activation: Cool the mixture to 0°C. Dropwise, add phenyl chloroformate (1.1 eq).
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Self-Validation Check: Stir for 2 hours at room temperature. Monitor via LC-MS. The reaction is validated when the starting material peak disappears and a new peak corresponding to [M+H]+ = 311.1 (the phenyl carbamate) emerges.
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Workup: Wash the organic layer with 1N HCl (to remove pyridine), followed by brine. Dry over Na2SO4 and concentrate to yield the stable intermediate.
Step 2: Displacement to Form the Target Urea
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Coupling: Dissolve the isolated phenyl carbamate (1.0 eq) in anhydrous DMF.
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Amine Addition: Add the desired primary or secondary amine (R-NH2, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
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Thermal Activation: Heat the reaction to 60°C. Causality: The displacement of the phenoxide leaving group requires thermal energy, ensuring that the reaction does not occur prematurely during storage.
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Self-Validation Check: Monitor the reaction via UV-Vis or TLC. The successful displacement is validated by the stoichiometric release of phenol, which can be tracked distinctly from the product.
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Purification: Precipitate the final urea product by adding the DMF solution dropwise into cold water, followed by filtration and washing.
Figure 2: Self-validating synthetic workflow for urea derivatization via carbamate activation.
Conclusion
5-(Azetidine-1-carbonyl)-2-methylaniline (CAS: 1863681-74-6) is far more than a simple chemical building block; it is a strategically designed scaffold that addresses critical challenges in modern drug discovery. By combining the metabolic stability and precise vector projection of an azetidine ring[5] with the conformational control of an ortho-methyl aniline, researchers can systematically design highly selective, sp3-enriched therapeutics. When coupled with self-validating synthetic protocols, this scaffold significantly de-risks the lead optimization process.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs , PubMed (National Institutes of Health). Available at:[Link]
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Recent advances in the chemistry of metallated azetidines , Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
Sources
- 1. 1863681-74-6 Cas No. | 5-(Azetidine-1-carbonyl)-2-methylaniline | Matrix Scientific [matrixscientific.com]
- 2. 1863681-74-6 Cas No. | 5-(Azetidine-1-carbonyl)-2-methylaniline | Matrix Scientific [matrixscientific.com]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of metallated azetidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
